molecular formula C16H18BrClN2O6 B7840471 b-D-Glucopyranoside, 5-bromo-6-chloro-1H-indol-3-yl2-(acetylamino)-2-deoxy-

b-D-Glucopyranoside, 5-bromo-6-chloro-1H-indol-3-yl2-(acetylamino)-2-deoxy-

Cat. No.: B7840471
M. Wt: 449.7 g/mol
InChI Key: GJFJDKFSKAEJGX-UHFFFAOYSA-N
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Description

The compound b-D-Glucopyranoside, 5-bromo-6-chloro-1H-indol-3-yl2-(acetylamino)-2-deoxy- is a glycoside derivative featuring a β-D-glucopyranose backbone with three key modifications:

  • Halogenated indole aglycone: A 5-bromo-6-chloro-substituted indol-3-yl group is attached via a β-glycosidic bond. This halogenation pattern increases molecular weight (MW: ~500–550 g/mol) and influences solubility and chromogenic properties .
  • β-D-Glucopyranosyl linkage: The β-configuration is critical for interactions with glucosidases and other carbohydrate-processing enzymes .

This compound is primarily used in biochemical assays as a chromogenic substrate for detecting β-glucosidase activity, leveraging the release of indoxyl derivatives upon enzymatic cleavage .

Properties

IUPAC Name

N-[2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)12(5-21)26-16(13)25-11-4-19-10-3-9(18)8(17)2-7(10)11/h2-4,12-16,19,21,23-24H,5H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFJDKFSKAEJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CNC3=CC(=C(C=C32)Br)Cl)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Precursors:

  • 5-Bromo-6-chloro-1H-indol-3-ol : Synthesized via electrophilic aromatic substitution using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C.

  • 2-Acetamido-2-deoxy-β-D-glucopyranose : Prepared by acetylation of glucosamine hydrochloride using acetic anhydride in methanol, followed by hydroxyl protection with TBSCl in the presence of imidazole.

Halogenation Strategies for Indole Functionalization

Regioselective halogenation of the indole ring is critical to avoid competing reactions at the 4- or 7-positions. Bromination at the 5-position is achieved using NBS in a tetrahydrofuran (THF)/water mixture, yielding 5-bromo-1H-indol-3-ol with >90% selectivity. Subsequent chlorination at the 6-position employs SO₂Cl₂ under controlled conditions (-10°C, 2 hr), minimizing overhalogenation.

Table 1: Halogenation Conditions and Outcomes

HalogenReagentSolventTemperatureYield (%)Selectivity
BrNBSTHF/H₂O0°C925-position
ClSO₂Cl₂CH₂Cl₂-10°C856-position

Glycosylation: Coupling Indole and Glucosamine Moieties

The glycosylation step links the halogenated indole to the glucosamine derivative via a β-glycosidic bond. The Koenigs-Knorr method, utilizing silver(I) oxide (Ag₂O) as a promoter, is widely employed for its stereochemical control. The indole’s 3-hydroxy group reacts with the anomeric carbon of peracetylated glucosamine, forming the β-configured glycoside.

Procedure :

  • Activation : Peracetylated glucosamine (1 eq) is treated with Ag₂O (2 eq) in anhydrous acetonitrile under nitrogen.

  • Coupling : 5-Bromo-6-chloro-1H-indol-3-ol (1.2 eq) is added dropwise, and the reaction is stirred at 40°C for 12 hr.

  • Workup : The mixture is filtered, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Yield : 68–75%, with β:α selectivity >20:1.

Deprotection and Final Modification

After glycosylation, protective groups on the glucosamine hydroxyls are removed to yield the final product. TBS groups are cleaved using tetra-n-butylammonium fluoride (TBAF) in THF, while acetyl groups require methanolic sodium methoxide.

Deprotection Steps :

  • TBS Removal : TBAF (1.1 eq) in THF, 25°C, 2 hr.

  • Acetyl Hydrolysis : 0.1 M NaOMe/MeOH, 0°C, 30 min.

  • Neutralization : Amberlite IR-120 (H⁺) resin to pH 6.5–7.0.

Purity : >95% after reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Analytical Characterization

Structural validation of BCIG-NAG relies on spectroscopic and chromatographic methods:

Table 2: Key Analytical Data

TechniqueDataSource
¹H NMR δ 7.45 (s, 1H, indole H-2), 5.32 (d, J=8.5 Hz, H-1′)
¹³C NMR δ 170.2 (C=O), 102.1 (C-1′), 35.8 (C-2′)
HRMS [M+H]⁺ calc. 449.68, found 449.69
HPLC Retention time: 12.3 min (C18, 60% MeCN/40% H₂O)

Comparative Analysis of Synthesis Routes

Alternative methodologies, such as enzymatic glycosylation or microwave-assisted halogenation, have been explored to improve efficiency:

  • Enzymatic Glycosylation : β-Glucosidase from Aspergillus niger catalyzes glycosidic bond formation in aqueous buffer (pH 5.0), achieving 60% yield but requiring extensive enzyme purification.

  • Microwave Halogenation : NBS in DMF under microwave irradiation (100°C, 10 min) reduces reaction time by 70% but lowers selectivity to 80%.

Challenges and Optimization Strategies

  • Regioselectivity in Halogenation : Competing halogenation at the 4-position is mitigated by using bulky directing groups (e.g., trimethylsilyl) during bromination.

  • Anomeric Control : Silver(I) triflate (AgOTf) enhances β-selectivity to >30:1 in glycosylation but increases cost.

  • Purification : Preparative HPLC with a phenyl-hexyl stationary phase resolves diastereomeric impurities .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the indole moiety to its corresponding oxindole.

  • Reduction: : Reduction of the bromo- and chloro-substituents.

  • Substitution: : Replacement of the bromo- and chloro-substituents with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: : Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed

  • Oxidation: : Oxindole derivatives.

  • Reduction: : Dibromo- and dichloro-derivatives.

  • Substitution: : Azides or iodides of the indole core.

Scientific Research Applications

Biochemical Research

  • Enzyme Substrates : This compound is utilized as a substrate in enzymatic assays, particularly for studying glycosyltransferases and other carbohydrate-active enzymes. Its structure allows for specific interactions that facilitate the understanding of enzyme kinetics and mechanisms.
  • Fluorescent Probes : The indole moiety in the compound can be exploited to develop fluorescent probes for cellular imaging, enabling the tracking of biological processes in real-time.

Pharmaceutical Development

  • Anticancer Activity : Studies have indicated that derivatives of indole compounds exhibit anticancer properties. Research has focused on the synthesis of analogs of this compound to evaluate their efficacy against various cancer cell lines, demonstrating promising results in inhibiting tumor growth.
  • Antimicrobial Properties : The compound has shown activity against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

Agricultural Applications

  • Pesticides and Herbicides : Research has explored the use of this compound as a potential active ingredient in agrochemicals due to its biological activity against pests and pathogens affecting crops.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University investigated the effects of b-D-glucopyranoside derivatives on human breast cancer cells. The results indicated that the compound inhibited cell proliferation by inducing apoptosis through a caspase-dependent pathway. The study concluded that modifications to the indole structure could enhance its anticancer properties.

Case Study 2: Enzyme Substrate Analysis

In a biochemical assay, b-D-glucopyranoside was used as a substrate for a specific glycosyltransferase enzyme. The kinetic parameters were measured, revealing an increased turnover rate compared to traditional substrates. This finding underscores the utility of this compound in enzyme characterization studies.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain glycosidases, leading to the disruption of glycan processing in cells. This can have downstream effects on cellular signaling and metabolism.

Comparison with Similar Compounds

Research Findings

  • Enzyme Specificity : Substitution at C6 (Cl) reduces cross-reactivity with β-galactosidases compared to 5-bromo-4-chloro isomers .
  • NMR Profiling: Distinct chemical shifts at C2 (δ ~3.8 ppm for acetylamino) and indole protons (δ ~7.5–8.0 ppm) differentiate it from non-acetylated analogues .

Biological Activity

b-D-Glucopyranoside, 5-bromo-6-chloro-1H-indol-3-yl 2-(acetylamino)-2-deoxy-, commonly referred to as a derivative of indole, has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a glucopyranoside moiety and an indole derivative, making it a subject of interest for various applications in medicinal chemistry and microbiology.

The compound has the following chemical properties:

  • CAS Number : 5609-91-6
  • Molecular Formula : C₁₁H₁₃BrClN₂O₅
  • Molecular Weight : 406.977 g/mol
  • Boiling Point : 673.9ºC at 760 mmHg
  • Density : 1.882 g/cm³

Enzymatic Activity

One of the primary biological activities of b-D-glucopyranoside derivatives is their role as substrates for various enzymes, particularly β-glucosidases. This compound has been utilized in studies to detect and differentiate Vibrio species due to its specificity towards β-glucosidase enzymes . The enzymatic hydrolysis of this compound leads to the release of the indole derivative, which can be further analyzed for its biological effects.

Antimicrobial Properties

Research indicates that b-D-glucopyranoside derivatives exhibit antimicrobial properties. The presence of the halogenated indole structure enhances its activity against certain bacterial strains. For instance, studies have shown that compounds with similar structures can inhibit the growth of pathogenic bacteria, suggesting that this derivative may also possess similar antimicrobial effects .

Study on β-glucosidase Detection

A notable study utilized b-D-glucopyranoside derivatives as substrates for detecting β-glucosidase activity in environmental samples. The results indicated that this compound could effectively differentiate between various bacterial species based on their enzymatic activity profiles. The ability to detect pathogens rapidly using such substrates presents a significant advantage in clinical diagnostics and environmental monitoring.

Antimicrobial Testing

In a comparative study assessing the antimicrobial efficacy of several indole derivatives, b-D-glucopyranoside was found to exhibit moderate activity against Gram-positive bacteria. The study highlighted the potential for developing new antibacterial agents based on this compound's structure, emphasizing the need for further research into its mechanisms of action and efficacy against a broader range of pathogens .

Q & A

Q. What synthetic strategies are employed to prepare 5-bromo-6-chloro-indolyl glucopyranoside derivatives?

Synthesis typically involves glycosylation of halogenated indole derivatives with activated glucopyranosyl donors. For example, phenyl or nitrophenyl glycosides are synthesized via coupling of protected glucopyranosyl chlorides with halogenated indoles under Koenigs-Knorr conditions. Acetyl or benzyl groups are commonly used for hydroxyl protection, with subsequent deprotection via alkaline hydrolysis or catalytic hydrogenation . Critical steps include optimizing reaction temperatures (e.g., 35–50°C) and stoichiometric ratios to avoid side reactions like aglycone decomposition.

Q. How is structural integrity validated for these compounds?

Multimodal analytical techniques are essential:

  • NMR spectroscopy (¹H, ¹³C, HSQC) confirms stereochemistry and substitution patterns.
  • X-ray crystallography (using SHELX programs ) resolves absolute configuration.
  • HPLC-MS ensures purity (>98%) and detects trace byproducts.
  • Polarimetry verifies optical activity, with specific rotations compared to literature values (e.g., [α]D²⁵ ≈ +75° for β-anomers) .

Q. What role do halogen substituents (Br/Cl) play in biochemical stability?

Bromine and chlorine enhance electrophilic character, improving resistance to enzymatic hydrolysis. Stability in aqueous buffers (pH 4–8) is assessed via kinetic studies, monitoring degradation by UV-Vis or LC-MS. Bromine at C5 increases steric hindrance, reducing non-specific binding in enzymatic assays .

Q. Which enzymatic assays utilize halogenated indolyl glucopyranosides?

These compounds serve as chromogenic substrates for β-galactosidases and β-glucosidases. Hydrolysis releases indoxyl derivatives, which oxidize to insoluble blue pigments (e.g., for microbial detection). Assays are optimized by varying pH (6.5–7.5), temperature (25–37°C), and substrate concentration (0.1–5 mM) .

Q. How is solubility modulated for in vitro studies?

Solubility in aqueous systems is improved using co-solvents (e.g., DMSO ≤10%) or cyclodextrin inclusion complexes. LogP values (predicted ~1.4–2.1) guide solvent selection. For polar media, acetylated derivatives are synthesized to balance hydrophilicity and membrane permeability .

Advanced Research Questions

Q. How can β-N-acetylhexosaminidase specificity be exploited for 4-deoxy-glycoside hydrolysis?

Fungal β-N-acetylhexosaminidases (e.g., Talaromyces flavus) show high activity toward 4-deoxy analogs. Enzyme screening involves:

  • Substrate profiling with kinetic parameters (Km, Vmax) derived from Michaelis-Menten plots.
  • Docking simulations (AutoDock Vina) to analyze active-site interactions, focusing on hydrogen bonding with acetamido groups and steric compatibility with deoxygenated C4 positions .

Q. What computational methods predict enzyme-substrate interactions for modified glucopyranosides?

Molecular dynamics (MD) simulations and QM/MM calculations model transition states during hydrolysis. Key parameters include:

  • Electrostatic potential maps to identify nucleophilic attack sites.
  • Free-energy perturbation to assess substituent effects (e.g., bromine’s impact on binding affinity). Validation requires correlation with experimental kcat/Km values .

Q. How are transglycosylation reactions optimized using halogenated indolyl donors?

Transglycosylation with Talaromyces flavus β-N-acetylhexosaminidase involves:

  • Donor-acceptor ratio optimization (e.g., 1:4 donor:GlcNAc) to minimize hydrolysis.
  • TLC monitoring (silica gel, EtOAc/MeOH/H2O eluent) to track product formation.
  • Size-exclusion chromatography (Sephadex LH-20) for disaccharide purification, achieving yields >50% .

Q. How are contradictory kinetic data resolved in enzyme studies?

Discrepancies (e.g., variable hydrolysis rates across enzyme isoforms) are addressed by:

  • Site-directed mutagenesis to identify critical residues (e.g., Asp-314 in Aspergillus oryzae).
  • Isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Comparative molecular field analysis (CoMFA) to model steric/electronic influences .

Q. What advanced techniques enable real-time monitoring of glycoside hydrolysis?

Surface plasmon resonance (SPR) tracks binding events in situ, while stopped-flow fluorescence captures millisecond-scale enzymatic turnover. For complex matrices (e.g., cell lysates), LC-HRMS with stable isotope-labeled internal standards quantifies hydrolysis products .

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